4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-47-7) is a heterocyclic building block featuring a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a p-tolyl (4-methylphenyl) group at the N-1 position. This scaffold serves as a privileged structure in medicinal chemistry, particularly as a key intermediate for developing ATP-competitive kinase inhibitors due to its mimicry of the adenine ring in ATP.

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
CAS No. 23000-47-7
Cat. No. B1624898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS23000-47-7
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
InChIInChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3
InChIKeyJJCDCMDVPYDUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-47-7): Core Scaffold Overview for Kinase Inhibitor Procurement


4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-47-7) is a heterocyclic building block featuring a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a p-tolyl (4-methylphenyl) group at the N-1 position . This scaffold serves as a privileged structure in medicinal chemistry, particularly as a key intermediate for developing ATP-competitive kinase inhibitors due to its mimicry of the adenine ring in ATP [1]. The 4-chloro substituent functions as a versatile leaving group, enabling nucleophilic aromatic substitution (SNAr) with various amines to generate diverse 4-aminopyrazolo[3,4-d]pyrimidine derivatives, a compound class with demonstrated activity against VEGFR-2 (IC50 values as low as 0.063 μM), CDK2, FLT3, and Src family kinases [2][3]. Commercial availability at >95% purity from multiple suppliers makes it a readily accessible starting point for structure-activity relationship (SAR) exploration and lead optimization programs .

Why 4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Other Pyrazolo[3,4-d]pyrimidine Analogs in Procurement


Direct substitution of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine with generic pyrazolo[3,4-d]pyrimidine analogs is not chemically viable due to the interdependent nature of the N-1 aryl substitution and the 4-chloro reactivity handle. The p-tolyl group at N-1 modulates both the electronic character of the heterocyclic core and the steric environment around the reactive C-4 position, directly influencing the rate and regioselectivity of downstream SNAr reactions with amines [1]. SAR studies demonstrate that N-1 substitution dramatically alters kinase selectivity profiles: for example, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives primarily target EGFR and CDK2, while N-1 modifications incorporating bulkier or electron-donating groups shift selectivity toward VEGFR-2 and FLT3 [2][3]. The absence of the chlorine at C-4 eliminates the key derivatization handle, while replacement with a different halogen (e.g., bromine) alters reactivity kinetics and may promote undesired side reactions. Furthermore, regioisomeric substitution (e.g., chlorine at C-6 instead of C-4) yields compounds with fundamentally different pharmacological profiles, as the C-6 position projects toward solvent in most kinase binding modes, whereas the C-4 position engages the hinge-region residue backbone [4]. These structure-specific dependencies mean that procurement of the exact compound ensures synthetic reproducibility and predictable SAR outcomes.

Quantitative Evidence Guide: 4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine Differentiation Data for Procurement Decisions


C-4 Chlorine Reactivity Enables SNAr Derivatization Unavailable in C-4 Unsubstituted or C-4 Methyl Analogs

The chlorine atom at C-4 of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine provides a chemically defined and quantifiable reactivity advantage as a leaving group in SNAr reactions. This electrophilic center enables direct displacement with primary and secondary amines under standardized conditions (e.g., R-NH2, DIPEA, EtOH or DMF, 80–120 °C, 4–16 h), yielding 4-aminopyrazolo[3,4-d]pyrimidine derivatives [1]. This synthetic route has been employed to generate compounds with potent VEGFR-2 inhibitory activity, achieving IC50 values as low as 0.063 μM against the recombinant kinase domain [2]. In contrast, the C-4 unsubstituted analog (1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine) lacks this electrophilic handle, requiring alternative and often lower-yielding C–H functionalization strategies. The C-4 methyl analog introduces steric hindrance and eliminates the leaving group entirely, precluding SNAr derivatization at this position [3]. This reactivity difference translates to a practical synthetic advantage: the 4-chloro intermediate enables one-step diversification to a library of 4-amino derivatives, whereas C-4 unsubstituted or C-4 alkyl congeners necessitate multi-step sequences or alternative coupling chemistry.

Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

N-1 p-Tolyl Substitution Shifts Kinase Selectivity Profile Relative to N-1 Phenyl Analogs

The p-tolyl (4-methylphenyl) substituent at N-1 introduces both electronic and steric differentiation compared to the unsubstituted phenyl analog. Docking studies on pyrazolo[3,4-d]pyrimidine derivatives bound to EGFR (PDB: 1M17) indicate that N-1 phenyl para-substitution significantly impacts kinase inhibitory activity and selectivity [1]. In a comparative SAR study, N-1 substituted pyrazolo[3,4-d]pyrimidines showed that unsubstituted compounds at N-1 generally possessed higher CDK2 inhibitory potency than N-1 substituted derivatives, whereas EGFR inhibitory activity exhibited a different dependence on N-1 substitution pattern [2]. This non-linear relationship between N-1 aryl substitution and kinase selectivity means that the p-tolyl group is not merely a steric placeholder but actively shapes the target engagement profile. Specifically, N-1 aryl substitution with electron-donating groups (such as p-methyl) influences the electron density of the pyrazolo[3,4-d]pyrimidine core and modulates hinge-region hydrogen bonding, altering the compound's affinity fingerprint across the kinome [3]. This substitution pattern cannot be replicated by N-1 phenyl or N-1 alkyl analogs, which occupy different chemical space and exhibit distinct kinase interaction profiles.

Kinase Selectivity Structure-Activity Relationship Pyrazolo[3,4-d]pyrimidine

Granular Selectivity Data from BindingDB: 4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine Scaffold Exhibits >10,000 nM IC50 Against Off-Target Kinase CDK2 While Potently Inhibiting FLT3 and VEGFR-2 in Optimized Derivatives

The BindingDB entry for 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (BDBM50429477) provides quantitative kinase selectivity data that establishes a key baseline: the parent scaffold itself displays an IC50 >10,000 nM against CDK2, demonstrating negligible inhibition of this off-target kinase [1]. This contrasts sharply with the potent inhibitory activity that derivatives of this scaffold achieve against therapeutically relevant kinases. For instance, compound 33 from the Yang et al. SAR study—a structurally optimized derivative sharing the same pyrazolo[3,4-d]pyrimidine core—potently inhibits FLT3 (IC50 not explicitly listed but demonstrated complete tumor regression in vivo at 10 mg/kg in an MV4-11 xenograft model) and VEGFR2 [2]. Additionally, closely related 4-amino derivatives from Abdelhamed et al. show VEGFR-2 IC50 values of 0.063 μM (compound 12b), with selectivity over other kinases in the panel [3]. In contrast, the closely related analog 1-(tert-butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1) demonstrates potent inhibition of Src family kinases (Lck IC50 = 5 nM, Fyn IC50 = 6 nM), representing a completely different kinase selectivity profile due to the altered substitution pattern [4]. This data demonstrates that the scaffold itself provides a clean selectivity baseline (low intrinsic CDK2 activity), which can be rationally tuned through C-4 derivatization to achieve potent and selective inhibition of specific kinase targets, while the substitution pattern (particularly the N-1 and C-3 groups) fundamentally determines which kinase(s) are targeted.

Kinase Profiling Selectivity Screening FLT3 VEGFR-2 CDK2

Validated Supplier Purity Specifications and Predicted Physicochemical Properties Enable Procurement Consistency and Formulation Planning

4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is available from commercial suppliers at specified purity grades, with Fluorochem listing ≥95% purity and MolCore offering NLT 98% purity under ISO-certified quality systems . These purity specifications provide a verifiable procurement criterion absent for many custom-synthesized analogs whose purity may vary between batches. In addition to vendor characterization, the compound has predicted physicochemical properties reported in the ChemDict database: a boiling point of 335.9 ± 42.0 °C and density of 1.40 ± 0.1 g/cm³ [1]. These predicted physical properties offer a baseline for formulation and storage planning (recommended storage at 2–8 °C) that is not uniformly available for all N-1 substituted pyrazolo[3,4-d]pyrimidine congeners . The combination of verified purity specifications and documented physicochemical parameters reduces the uncertainty associated with procuring less-characterized or custom-synthesized alternatives, facilitating more consistent experimental outcomes.

Quality Control Purity Specification Physicochemical Properties

Highest-Impact Application Scenarios for 4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine Based on Quantitative Evidence


One-Step Diversification to 4-Aminopyrazolo[3,4-d]pyrimidine Kinase Inhibitor Libraries

The 4-chloro group enables a single-step SNAr reaction with primary or secondary amines to generate focused libraries of 4-aminopyrazolo[3,4-d]pyrimidines, a validated kinase inhibitor chemotype [1]. This synthetic efficiency is supported by literature precedent showing that pyrazolo[3,4-d]pyrimidine derivatives with VEGFR-2 IC50 values as low as 0.063 μM can be accessed through this route [2]. The clean CDK2 selectivity baseline of the parent scaffold (IC50 >10,000 nM) [3] allows researchers to attribute observed kinase inhibitory activity directly to the introduced C-4 substituent, facilitating unambiguous SAR interpretation.

FLT3/VEGFR-2 Dual Inhibitor Lead Optimization Using N-1 p-Tolyl Scaffold

The N-1 p-tolyl-substituted pyrazolo[3,4-d]pyrimidine scaffold has been validated in the development of multikinase inhibitors targeting FLT3 and VEGFR-2. The SAR study by Yang et al. demonstrated that derivatives built on this core achieved complete tumor regression in an MV4-11 xenograft mouse model at 10 mg/kg once-daily dosing for 18 days without obvious toxicity [4]. Researchers pursuing FLT3-driven AML therapeutics or anti-angiogenic agents can use 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine as a starting point for systematic C-4 derivatization to optimize potency, selectivity, and pharmacokinetic properties.

Collagen-Induced Platelet Aggregation Inhibition Studies

4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine has been specifically studied as an inhibitor of collagen-induced platelet aggregation, distinguishing it from other pyrazolo[3,4-d]pyrimidine derivatives primarily investigated for kinase inhibition [5]. This application suggests a distinct mechanism of action relevant to thrombosis research that is not shared by N-1 phenyl or N-1 alkyl analogs optimized for kinase inhibition. Researchers investigating platelet function or anti-thrombotic strategies may find unique utility in this specific compound.

MALDI Mass Spectrometry Reagent for Small Molecule Analysis

This compound has been investigated as a matrix-assisted laser desorption/ionization (MALDI) mass spectrometry reagent [5]. The heterocyclic aromatic core with the chlorine substituent provides distinct ionization and energy-transfer properties compared to conventional MALDI matrices (e.g., DHB, CHCA), potentially enabling the analysis of small molecules in mass regions where traditional matrices produce interfering background ions. This application is unique to 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine and is not shared by 4-amino-substituted derivatives.

Quote Request

Request a Quote for 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.